Ethyl imidazo[1,2-B]pyridazine-2-carboxylate belongs to the class of imidazo[1,2-b]pyridazines, a significant group of nitrogen-containing heterocyclic compounds. These compounds are known for their diverse biological activities, making them valuable building blocks for medicinal chemistry and drug discovery. Specifically, Ethyl imidazo[1,2-B]pyridazine-2-carboxylate serves as a versatile intermediate in the synthesis of a variety of biologically active compounds [, , ].
The compound is derived from the imidazo[1,2-b]pyridazine structure, which consists of fused imidazole and pyridazine rings. It has been synthesized and characterized in several studies focusing on the development of novel therapeutic agents. The classification of ethyl imidazo[1,2-b]pyridazine-2-carboxylate falls within the category of nitrogen-containing heterocycles, which are known for their significant roles in drug discovery and development.
The synthesis of ethyl imidazo[1,2-b]pyridazine-2-carboxylate typically involves multi-step reactions that can vary based on the desired derivatives. A common synthetic route includes:
For instance, one synthesis method involves the reaction of 4-chloro-6-methylimidazo[1,2-b]pyridazine with ethyl chloroformate in the presence of a base like triethylamine at elevated temperatures for several hours. This method yields ethyl imidazo[1,2-b]pyridazine-2-carboxylate with good purity and yield .
Ethyl imidazo[1,2-b]pyridazine-2-carboxylate has a distinct molecular structure characterized by:
The imidazo[1,2-b]pyridazine core features:
X-ray crystallography studies have provided insights into its three-dimensional conformation, revealing bond lengths and angles that are consistent with typical heterocyclic compounds .
Ethyl imidazo[1,2-b]pyridazine-2-carboxylate participates in various chemical reactions due to its functional groups:
These reactions are critical for modifying the compound to enhance its biological activity or alter its pharmacokinetic properties .
The mechanism of action of ethyl imidazo[1,2-b]pyridazine-2-carboxylate is primarily linked to its interaction with biological targets such as enzymes or receptors involved in disease processes. For example:
The specific binding interactions often involve hydrogen bonding and hydrophobic interactions with the target proteins, leading to altered enzymatic activity or cellular responses.
Ethyl imidazo[1,2-b]pyridazine-2-carboxylate exhibits several notable physical and chemical properties:
Spectroscopic techniques such as nuclear magnetic resonance (NMR) and infrared (IR) spectroscopy are employed to confirm its identity and purity .
Ethyl imidazo[1,2-b]pyridazine-2-carboxylate has several promising applications in scientific research:
The systematic IUPAC name for this heterocyclic compound is ethyl imidazo[1,2-b]pyridazine-2-carboxylate, which unambiguously defines its molecular framework. The name specifies:
[1,2]
edge of imidazole and the [b]
edge of pyridazine, placing the bridgehead nitrogen at position 1 (imidazole) and 2 (pyridazine). The structural representation (Figure 1) confirms the ortho-fusion, with the ester group oriented toward the pyridazine ring. This orientation distinguishes it from isomeric structures (e.g., imidazo[1,2-a]pyridines) and influences electronic delocalization [1] [5].
The compound has the empirical formula C₉H₉N₃O₂, determined via high-resolution mass spectrometry and elemental analysis [1] [2] [8]. Key physicochemical identifiers include:
Table 1: Chemical Identifiers
Property | Value |
---|---|
Molecular Weight | 191.19 g/mol |
CAS Registry Number | 123531-27-1 |
Canonical SMILES | CCOC(=O)C1=CN2N=CC=CC2=N1 |
InChI Key | RJOLUKGMRJYPRZ-UHFFFAOYSA-N |
The molecular weight (191.19 g/mol) reflects a compact, planar architecture conducive to π-stacking interactions in biological targets [1] [4].
Positional isomerism profoundly impacts biological activity. Key comparisons include:
Table 2: Impact of Isomerism on Anti-Tubercular Activity
Scaffold | MIC vs. Mtb H37Rv (μM) | Key Structural Difference |
---|---|---|
Imidazo[1,2-a]pyridine-3-carboxamide | 0.1 | N at position 8; C3-carboxamide |
Imidazo[1,2-b]pyridazine-3-carboxamide | 64 | Adjacent N's; C3-carboxamide |
Imidazo[1,2-a]pyridine-2-carboxamide | 70 | Carboxamide shifted to C2 |
Substituent effects are equally critical:
CAS No.: 119785-99-8
CAS No.: 81129-73-9
CAS No.: 17869-27-1
CAS No.: 1072-13-5
CAS No.: 13538-21-1
CAS No.: 123301-46-2